Catalytic Cleavability: Why 1,1,2-Trichloro-1,2,2-trimethyldisilane Is Process-Compatible While Lower-Chlorinated Analogs Are Unreactive
1,1,2-Trichloro-1,2,2-trimethyldisilane is cleavable to monosilanes via catalyzed reaction with hydrogen chloride under tertiary amine/amide catalysis, producing methyltrichlorosilane, dimethyldichlorosilane, and methyldichlorosilane. In direct contrast, lower-chlorinated disilanes including 1,2-dichlorotetramethyldisilane, chloropentamethyldisilane, and hexamethyldisilane are completely unreactive and cannot be cleaved using the same catalyst systems [1]. This cleavability/non-cleavability distinction represents a binary process-compatibility gate for industrial methylchlorosilane recovery operations.
| Evidence Dimension | Cleavability with HCl using tertiary amine/amide catalyst |
|---|---|
| Target Compound Data | Cleavable (yields methyltrichlorosilane, dimethyldichlorosilane, methyldichlorosilane) |
| Comparator Or Baseline | 1,2-Dichlorotetramethyldisilane, chloropentamethyldisilane, hexamethyldisilane: Not cleavable |
| Quantified Difference | Qualitative binary outcome: reactive vs. unreactive |
| Conditions | Catalyst: tertiary amines or amides (per R. Calas et al., J. Organomet. Chem., 225, 117, 1982) or alkylureas/phosphoramides (per DD-A 274 227); reagent: hydrogen chloride |
Why This Matters
For procurement decisions in silicone manufacturing, selecting a cleavable disilane determines whether the material can be valorized into high-value monosilanes or will remain as unrecoverable waste.
- [1] US Patent 5,502,230. Process for preparing hydrogen-containing methylchlorosilanes. Wacker-Chemie GmbH. Issued March 26, 1996. View Source
